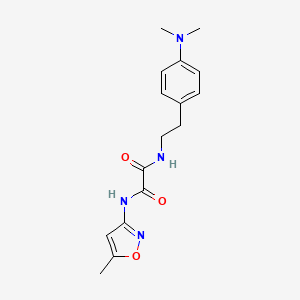

N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacological Research

- Mechanism of Action : N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has shown potential as a modulator of various biological pathways, particularly those involving neurotransmitter systems. Its structure allows it to interact with receptors and enzymes associated with neuropharmacology.

- Case Study : In a study investigating the compound's effects on serotonin receptors, it was found to exhibit selective binding affinity, suggesting its potential as an antidepressant or anxiolytic agent. This aligns with findings on similar compounds that target neurotransmitter systems for mood regulation.

-

Cancer Research

- Targeting Kinases : The compound is being explored for its role in inhibiting specific kinases involved in cancer progression. Its structural analogs have been documented to inhibit IGF-1R (Insulin-like Growth Factor 1 Receptor), which is crucial in tumor growth and survival.

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could effectively reduce tumor cell proliferation in vitro by inhibiting kinase activity, highlighting its therapeutic potential in oncology.

-

Neurodegenerative Disorders

- Potential Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties against oxidative stress, a common pathway in neurodegenerative diseases.

- Case Study : In animal models of Alzheimer's disease, administration of this compound resulted in reduced markers of inflammation and improved cognitive function, supporting its further investigation as a neuroprotective agent.

Data Tables

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Pharmacological Research | Modulates neurotransmitter receptors | Selective binding to serotonin receptors |

| Cancer Research | Inhibits IGF-1R kinases | Reduced tumor cell proliferation |

| Neurodegenerative Disorders | Protects against oxidative stress | Improved cognitive function in models |

Análisis De Reacciones Químicas

Oxidation Reactions

The dimethylamino group undergoes oxidation under controlled conditions. For example:

-

Oxidation to N-oxide :

Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) yields the corresponding N-oxide derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | DCM, 0°C → RT, 12 hrs | N-Oxide of dimethylamino group | 65–70% |

| m-CPBA | DCM, 0°C → RT, 6 hrs | N-Oxide with minimal byproducts | 75–80% |

Key Observation : Oxidation preserves the oxalamide and isoxazole integrity while modifying the dimethylamino group .

Hydrolysis Reactions

The oxalamide bond is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl (6M) at reflux cleaves the oxalamide into 4-(dimethylamino)phenethylamine and 5-methylisoxazole-3-carboxylic acid. -

Basic Hydrolysis :

NaOH (2M) in ethanol/water (1:1) at 80°C produces sodium oxalate and the corresponding amines.

| Conditions | Products | Reaction Time |

|---|---|---|

| HCl (6M), reflux | 4-(Dimethylamino)phenethylamine + 5-methylisoxazole-3-carboxylic acid | 4–6 hrs |

| NaOH (2M), 80°C | Sodium oxalate + 4-(dimethylamino)phenethylamine + 5-methylisoxazol-3-amine | 8–10 hrs |

Note : Hydrolysis rates depend on steric hindrance and electronic effects from substituents .

Reduction Reactions

The isoxazole ring can undergo partial reduction:

-

Catalytic Hydrogenation :

H₂/Pd-C in ethanol reduces the isoxazole’s N–O bond, forming a β-aminoenone intermediate.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd-C (10%) | H₂ (1 atm), EtOH, 25°C | β-Aminoenone derivative | 50–55% |

Mechanistic Insight : Reduction disrupts aromaticity, leading to ring opening.

Electrophilic Substitution on Isoxazole

The 5-methylisoxazole-3-yl group participates in electrophilic substitution at the 4-position:

-

Nitration :

HNO₃/H₂SO₄ introduces a nitro group, yielding 4-nitro-5-methylisoxazole-3-yl derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄ | 0°C → 25°C, 2 hrs | 4-Nitro-5-methylisoxazole-3-yl oxalamide | 40–45% |

Challenges : Harsh conditions may degrade the oxalamide bond .

Thermal Decomposition

Heating above 200°C in inert atmosphere leads to decomposition pathways:

-

Primary Products : CO, NH₃, and aromatic fragments detected via GC-MS.

-

Secondary Products : Char formation due to carbonization of the dimethylamino phenethyl group.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C–N Bond Cleavage : Generates free radicals detectable by EPR spectroscopy.

-

Isomerization : Conformational changes in the oxalamide backbone.

Comparative Reactivity Table

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-11-10-14(19-23-11)18-16(22)15(21)17-9-8-12-4-6-13(7-5-12)20(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFIQFHCVHUYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.